molecular formula C10H14ClNO3 B1423002 Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride CAS No. 869296-24-2

Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride

Cat. No.: B1423002
CAS No.: 869296-24-2
M. Wt: 231.67 g/mol
InChI Key: UQVJNIPBKXUTPJ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride is an organic compound with the molecular formula C10H14ClNO3 and a molecular weight of 231.68 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes an aminomethyl group attached to a phenoxyacetate moiety.

Mechanism of Action

Target of Action

The primary targets of Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds or enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride typically involves the reaction of 3-(aminomethyl)phenol with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages, such as recrystallization or chromatography, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(aminomethyl)phenoxy]acetate hydrochloride is unique due to the specific positioning of the aminomethyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)phenoxy]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVJNIPBKXUTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=CC(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869296-24-2
Record name Acetic acid, 2-[3-(aminomethyl)phenoxy]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869296-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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